10-Hydroxy-9-nitrocamptothecin

説明

BenchChem offers high-quality 10-Hydroxy-9-nitrocamptothecin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Hydroxy-9-nitrocamptothecin including the price, delivery time, and more detailed information at info@benchchem.com.

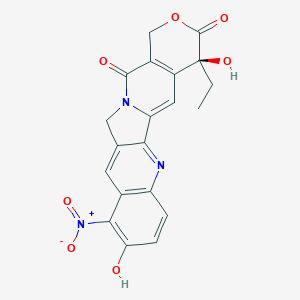

Structure

3D Structure

特性

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O7/c1-2-20(27)12-6-14-16-9(7-22(14)18(25)11(12)8-30-19(20)26)5-10-13(21-16)3-4-15(24)17(10)23(28)29/h3-6,24,27H,2,7-8H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZABKRGTMUGCV-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908881 | |

| Record name | 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104267-73-4 | |

| Record name | 9-Hydroxy-10-nitrocamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104267734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

10-Hydroxy-9-nitrocamptothecin (CPT109): Mechanism of Action & Technical Guide

Executive Summary & Chemical Identity

10-Hydroxy-9-nitrocamptothecin (often coded as CPT109 in literature) is a semi-synthetic derivative of the alkaloid camptothecin (CPT). It represents a structural hybrid combining the 10-hydroxyl group found in SN-38 (the active metabolite of irinotecan) and the 9-nitro group found in rubitecan (9-NC).

This compound functions as a potent Topoisomerase I (Topo I) poison .[1] Its design rationale targets the synergistic enhancement of intrinsic potency (via the 10-OH group) with the unique metabolic and steric properties of the 9-nitro substitution.

Physicochemical Profile

| Parameter | Description |

| Chemical Name | 10-Hydroxy-9-nitro-20(S)-camptothecin |

| Core Scaffold | Pentacyclic camptothecin ring system (A-E rings) |

| Key Substitutions | C10 -OH: Increases polarity and hydrogen bonding potential within the Topo I pocket.C9 -NO₂: Electron-withdrawing group; potential prodrug moiety (reducible to -NH₂).[2] |

| Active Form | Lactone (closed E-ring). Hydrolysis to the carboxylate form at physiological pH inactivates the drug. |

| Primary Target | DNA Topoisomerase I (nuclear enzyme).[1][3][4][5] |

Mechanism of Action (MoA)

The efficacy of 10-Hydroxy-9-nitrocamptothecin relies on "interfacial inhibition"—the drug does not bind to DNA or enzyme alone but traps the transient intermediate formed during DNA relaxation.

Phase 1: The Molecular Trap (The Ternary Complex)

-

Target Recognition: Topoisomerase I creates a transient single-strand break (nick) in supercoiled DNA to relieve torsional stress. This forms a covalent Topo I-DNA cleavage complex .

-

Intercalation: 10-Hydroxy-9-nitrocamptothecin intercalates specifically at the enzyme-DNA interface.

-

Stabilization: The drug acts as a molecular wedge. The 10-hydroxyl group likely forms critical hydrogen bonds with enzyme residues (e.g., Asp533 or Arg364), while the planar ring system stacks between DNA base pairs.

-

Inhibition of Religation: The presence of the drug prevents the religation of the DNA nick. The complex is now "frozen."

Phase 2: The Collision (S-Phase Specificity)

The trapped complex is reversible and not immediately toxic. Toxicity is triggered during DNA replication (S-phase) :

-

Replication Fork Collision: The advancing DNA replication machinery collides with the frozen Topo I-drug-DNA complex.

-

Double-Strand Break (DSB) Formation: The collision converts the single-strand nick into a lethal double-strand break.

-

Protein Adducts: The Topoisomerase I enzyme remains covalently bound to the DNA end, creating a physical blockage that requires specialized repair (e.g., Tdp1 phosphodiesterase).

Phase 3: Cellular Response & Death

-

Checkpoint Activation: The DSBs trigger ATM/ATR kinases .

-

Marker Phosphorylation: Rapid phosphorylation of Histone H2AX (

-H2AX) marks the damage sites. -

Cell Cycle Arrest: Activation of Chk1/Chk2 leads to arrest, predominantly in the G2/M phase , attempting to allow time for repair.

-

Apoptosis: If damage is irreparable, p53-dependent or independent pathways trigger the caspase cascade (Caspase-3/7 activation), leading to programmed cell death.

Visualizing the Signaling Pathway

The following diagram illustrates the cascade from drug binding to apoptosis.

Caption: The molecular cascade of 10-Hydroxy-9-nitrocamptothecin, from Topoisomerase I trapping to replication fork collision and apoptotic cell death.[5]

Technical Protocols for Validation

To validate the mechanism of action of 10-Hydroxy-9-nitrocamptothecin in a research setting, the following experimental workflows are recommended. These protocols ensure data integrity and mechanistic specificity.

A. Cytotoxicity Profiling (MTT/CCK-8 Assay)

Purpose: Determine the IC50 and potency relative to standard CPTs (e.g., SN-38).

-

Seeding: Seed tumor cells (e.g., SCLC lines like NCI-H417 or DMS153) at

cells/well in 96-well plates. -

Drug Preparation: Dissolve 10-Hydroxy-9-nitrocamptothecin in DMSO (Stock: 10 mM). Prepare serial dilutions in culture medium.

-

Critical Control: Ensure final DMSO concentration is <0.5%.

-

pH Control: Maintain pH < 7.4 to preserve the active lactone ring.

-

-

Incubation: Treat cells for 72 hours.

-

Readout: Add MTT or CCK-8 reagent. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

-

Analysis: Plot dose-response curves using non-linear regression (4-parameter logistic fit) to calculate IC50.

B. Cell Cycle Analysis (Flow Cytometry)

Purpose: Confirm S-phase toxicity and G2/M arrest.

-

Treatment: Treat cells with

IC50 of the drug for 24 and 48 hours. -

Fixation: Harvest cells, wash in PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

-

Acquisition: Analyze >10,000 events on a flow cytometer.

-

Expected Result: A distinct reduction in G1 population and accumulation in S-phase (early) or G2/M phase (late), followed by a Sub-G1 peak (apoptosis).

C. Mechanistic Confirmation (Western Blot)

Purpose: Verify DNA damage signaling pathway activation.

| Target Marker | Expected Change | Significance |

| Topoisomerase I | Band Depletion | Indicates formation of covalent DNA complexes (trapped enzyme partitions to DNA fraction, disappearing from soluble lysate). |

| Upregulation | The "Gold Standard" for DNA double-strand breaks. | |

| p-Chk1 (Ser345) | Upregulation | Indicates activation of the G2/M checkpoint. |

| Cleaved Caspase-3 | Appearance | Confirms commitment to apoptosis. |

Experimental Workflow Diagram

Caption: Integrated experimental workflow for validating the cytotoxicity and mechanism of 10-Hydroxy-9-nitrocamptothecin.

Key Considerations for Researchers

Lactone Stability (The "Achilles' Heel")

Like all camptothecins, 10-Hydroxy-9-nitrocamptothecin exists in an equilibrium between the active closed lactone ring (stable at acidic pH) and the inactive open carboxylate form (favored at physiological/basic pH).

-

Protocol Implication: Always prepare stock solutions in high-grade acidic DMSO or buffers. Minimize time in neutral media before adding to cells.

Metabolic Reduction

The 9-nitro group is susceptible to enzymatic reduction (e.g., by nitroreductases) to form 10-hydroxy-9-aminocamptothecin .

-

Research Insight: In some cellular contexts, the 9-nitro compound may act as a prodrug.[6] The 9-amino metabolite is often highly potent. Researchers should consider checking for the presence of the amino-metabolite using HPLC/MS if "delayed" cytotoxicity is observed.

Drug Resistance

Resistance to CPT109 typically arises from:

-

MDR1 (P-glycoprotein) efflux: CPTs are known substrates.

-

Topo I Mutations: Alterations in the binding pocket that prevent drug intercalation.

-

Downregulation of Topo I: Cells reduce the target enzyme to survive.

References

-

Hamilton, G., et al. (2014). "Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines."[4] Molecules, 19(2), 2077-2088.

-

Hsiang, Y. H., et al. (1985). "Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I." Journal of Biological Chemistry, 260(27), 14873-14878.

-

Pommier, Y. (2006). "Topoisomerase I inhibitors: camptothecins and beyond." Nature Reviews Cancer, 6(10), 789-802.

-

Wall, M. E., & Wani, M. C. (1995). "Camptothecin and taxol: discovery to clinic." Cancer Research, 55(4), 753-760.

Sources

- 1. researchgate.net [researchgate.net]

- 2. µâ±½|¶Ô¼×Ñõ»ùµâ±½|4-ßßऻùßßà¤|Äϲ¿ÏسÏÐſƼ¼ÓÐÏÞ¹«Ë¾ [scnbcx.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Technical Guide: 10-Hydroxy-9-nitrocamptothecin (CPT-109) Topoisomerase I Inhibition

[1][2][3]

Executive Summary: The Dual-Modified Camptothecin Probe

10-Hydroxy-9-nitrocamptothecin (often referred to in literature as CPT-109 ) represents a critical case study in the structure-activity relationship (SAR) of camptothecin analogues.[1] By combining the lactone-stabilizing properties of the 9-nitro group (found in Rubitecan) with the enzyme-binding enhancement of the 10-hydroxyl group (found in SN-38/Topotecan), this compound serves as a sophisticated chemical probe for dissecting Topoisomerase I (Topo I) inhibition mechanisms.[1]

While CPT-109 did not advance to widespread clinical use due to solubility and comparative potency profiles against SN-38, it remains a vital reference compound for researchers studying the "interfacial inhibition" mechanism. This guide details the physicochemical rationale, mechanistic action, and validated experimental protocols for utilizing CPT-109 in drug discovery workflows.

Chemical Biology & SAR Logic

The design of CPT-109 attempts to synergize two distinct molecular advantages. Understanding this duality is essential for interpreting experimental data.

Structural Logic

-

9-Nitro Substitution (

): Electron-withdrawing group.[1] It stabilizes the labile E-ring lactone by reducing the electrophilicity of the carbonyl carbon, preventing rapid hydrolysis into the inactive carboxylate form in plasma.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

10-Hydroxy Substitution (

): Electron-donating group.[1] It provides a critical hydrogen bond anchor to Asp533 or Arg364 residues within the Topo I-DNA complex, significantly increasing binding affinity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ).

The SAR Trade-off

Despite the theoretical advantage, CPT-109 often exhibits lower cytotoxicity in specific cell lines (e.g., SCLC) compared to SN-38.[1] This is likely due to:

-

Steric Clash: The proximity of the 9-nitro and 10-hydroxy groups may induce torsional strain, disrupting the planarity required for optimal intercalation at the DNA nick site.

-

Solubility: The nitro group increases lipophilicity, potentially limiting bioavailability compared to the more water-soluble Topotecan.

Figure 1: Structure-Activity Relationship (SAR) map of CPT-109, highlighting the functional conflict between stability and binding geometry.

Mechanism of Action: Interfacial Inhibition

CPT-109 functions as a classic "interfacial poison." It does not bind to the enzyme or DNA separately with high affinity but specifically targets the transient Topo I-DNA covalent complex .

The Kinetic Trap

-

Nicking: Topo I cleaves the DNA phosphodiester backbone, forming a covalent tyrosyl-DNA intermediate (Tyr723).[2][3]

-

Intercalation: CPT-109 intercalates at the

base pair site, stacking against the base pairs flanking the nick. -

Arrest: The drug physically prevents the religation of the DNA strand.[3]

-

Collision: The "frozen" complex collides with an advancing replication fork (S-phase specific), converting the single-strand break into a lethal double-strand break (DSB).[1]

Comparative Potency Data

Data synthesized from comparative studies on SCLC cell lines (NCI-H417, DMS153).

| Compound | Modification | Relative Potency (IC50 Rank) | Mechanism Note |

| SN-38 | 7-Et, 10-OH | 1 (Highest) | Active metabolite of Irinotecan; optimal binding.[1] |

| 9-Aminocamptothecin | 9-NH2 | 2 | High potency, solubility issues.[1] |

| Rubitecan | 9-NO2 | 3 | Good lactone stability, moderate potency. |

| CPT-109 | 9-NO2, 10-OH | 4 (Moderate) | Dual modification; steric constraints limit efficacy vs SN-38.[1] |

| Topotecan | 9-DMA, 10-OH | 5 | Lower intrinsic potency but clinically viable solubility.[1] |

Experimental Protocols

To validate CPT-109 activity, researchers must employ assays that distinguish between inhibition of catalytic activity and stabilization of cleavage complexes.[1]

Protocol A: Topoisomerase I Plasmid Relaxation Assay

This is the definitive assay to confirm the compound acts on Topo I. It measures the conversion of supercoiled plasmid DNA to relaxed circular DNA.

Materials:

-

Enzyme: Recombinant Human Topoisomerase I (1 U/µL).[1]

-

Substrate: Supercoiled pBR322 plasmid DNA (0.5 µ g/reaction ).

-

Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA.

-

Control: Camptothecin (positive control), DMSO (vehicle).[1]

Workflow:

-

Preparation: Prepare Master Mix (Buffer + DNA + H2O). Aliquot 18 µL into PCR tubes.

-

Drug Addition: Add 1 µL of CPT-109 (graduated concentrations: 0.1, 1.0, 10, 100 µM) to tubes. Keep DMSO < 1%.

-

Initiation: Add 1 µL (1 U) of Topo I enzyme.

-

Incubation: Incubate at 37°C for 30 minutes .

-

Note: CPT-109 stabilizes the nicked intermediate. In this assay, high concentrations will prevent relaxation, resulting in a "nicked open circular" band or retention of supercoiled form depending on the specific variation used (cleavage vs relaxation).

-

-

Termination: Stop reaction with 4 µL Stop Buffer (SDS/Proteinase K). Incubate 15 min at 50°C to digest the enzyme (essential to release the DNA).

-

Analysis: Run on 1% agarose gel (without Ethidium Bromide initially) at 2-3 V/cm. Stain post-run.

Interpretation:

-

Vehicle Control: Ladder of relaxed topoisomers.

-

CPT-109 Treated: Inhibition of relaxation.[4] Presence of a distinct "nicked open circular" (Form II) band indicates successful trapping of the cleavable complex.[1]

Protocol B: Flow Cytometry for S-Phase Arrest

Since CPT-109 toxicity is S-phase dependent, cell cycle analysis is required to verify the mechanism.[1]

Workflow:

-

Seeding: Seed HCT-116 or relevant cancer cells at

cells/well. -

Treatment: Treat with CPT-109 (IC50 concentration) for 24 hours.

-

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol (dropwise addition while vortexing) for >2 hours at -20°C.

-

Staining: Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C.

-

Acquisition: Analyze >10,000 events.

-

Result: Look for accumulation in S-phase or G2/M boundary, characteristic of Topo I poisons.

Figure 2: Validation workflow for confirming Topoisomerase I inhibition and cellular efficacy.

References

-

Klameth, L. et al. (2014).[1] "Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines." International Journal of Molecular Sciences. Link[1]

-

Pommier, Y. et al. (2002).[1][2] "Human Topoisomerase I Inhibition: Docking Camptothecin and Derivatives into a Structure-Based Active Site Model." Biochemistry. Link[1]

-

Staker, B.L. et al. (2002).[1] "The Mechanism of Topoisomerase I Poisoning by a Camptothecin Analog." PNAS. Link

-

Hsiang, Y.H. et al. (1985).[1] "Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I." Journal of Biological Chemistry. Link

-

Topogen Protocols. "Topoisomerase I Assay Kits and Protocols." TopoGEN, Inc.Link[1]

Synthesis of 10-Hydroxy-9-nitrocamptothecin from camptothecin

Technical Whitepaper: Chemo-selective Synthesis of 10-Hydroxy-9-nitrocamptothecin

Abstract This technical guide details the semi-synthetic pathway for generating 10-Hydroxy-9-nitrocamptothecin (10-OH-9-NO₂-CPT) from the natural alkaloid Camptothecin (CPT). This specific derivative serves as a critical intermediate in the development of advanced Topoisomerase I inhibitors, including 9-amino-10-hydroxycamptothecin analogues. The protocol emphasizes the preservation of the labile E-ring lactone—essential for biological activity—while achieving high regioselectivity at the C-10 and C-9 positions through sequential oxidation and electrophilic substitution.

Introduction & Retrosynthetic Analysis

The synthesis of 10-Hydroxy-9-nitrocamptothecin presents a classic challenge in heterocyclic chemistry: functionalizing the electron-deficient quinoline backbone (Rings A/B) while sparing the hydrolytically sensitive

Direct nitration of Camptothecin (CPT) typically yields 9-nitrocamptothecin (Rubitecan) and 12-nitro isomers, but introducing the 10-hydroxyl group first alters the electronic landscape, activating the C-9 position for subsequent nitration via an ortho-directing effect.

Retrosynthetic Logic:

-

Target: 10-Hydroxy-9-nitrocamptothecin.

-

Disconnection: C-9 Nitration (Electrophilic Aromatic Substitution).

-

Starting Material: (S)-Camptothecin (CPT).[5]

Phase 1: C-10 Functionalization (Synthesis of 10-HCPT)

The introduction of the hydroxyl group at C-10 is the rate-limiting step in terms of yield and complexity. While catalytic hydrogenation (Sawada method) exists, the N-oxide Photochemical Rearrangement (Wall & Wani method) remains the most mechanistically distinct route for high-purity laboratory synthesis.

Step 1: N-Oxidation of Camptothecin

The nitrogen at position 1 (Ring B) is oxidized to the N-oxide, activating the ring for the subsequent rearrangement.

-

Reagents: Hydrogen Peroxide (30%), Glacial Acetic Acid.

-

Conditions: 60–70°C, 2 hours.[6]

-

Mechanism: Nucleophilic attack of the pyridine nitrogen on the peracid oxygen.

Step 2: Photochemical Rearrangement

Irradiation of the N-oxide generates an oxaziridine intermediate, which rearranges to yield 10-hydroxycamptothecin.

-

Reagents: Dioxane/Acetonitrile (Solvent), H₂SO₄ (Catalytic).

-

Apparatus: Photochemical reactor (High-pressure Hg lamp, Pyrex filter).

-

Critical Control: The reaction must be performed under inert atmosphere (N₂) to prevent radical quenching or over-oxidation.

Experimental Protocol (Phase 1):

-

Suspend CPT (10 mmol) in glacial acetic acid (100 mL).

-

Add 30% H₂O₂ (50 mmol) dropwise. Heat to 65°C. Monitor via TLC (CHCl₃:MeOH 10:1) until CPT is consumed (~2h).

-

Concentrate in vacuo to 20 mL; pour into ice water to precipitate CPT-1-N-oxide . Filter and dry.[6][7][8]

-

Dissolve CPT-1-N-oxide in Dioxane:Acetonitrile (1:1). Add 1M H₂SO₄ (2 mL).

-

Irradiate (300 nm cutoff) for 1 hour.

-

Evaporate solvent. Recrystallize from MeOH/CHCl₃ to yield 10-Hydroxycamptothecin (10-HCPT) .[8]

Phase 2: Regioselective Nitration (Synthesis of Target)

With the 10-hydroxyl group installed, the A-ring becomes activated. The hydroxyl group is a strong ortho/para director. However, position 11 (para) is sterically hindered and electronically less favorable in the rigid pentacyclic system compared to position 9 (ortho). Consequently, nitration proceeds with high regioselectivity to the C-9 position.

Mechanism: Electrophilic Aromatic Substitution (EAS)

The reaction proceeds via the generation of a nitronium ion (

Experimental Protocol (Phase 2)

Reagents:

-

Nitrating Agent: Fuming Nitric Acid (HNO₃, >90%).

-

Solvent/Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or Acetic Anhydride (Ac₂O).

Step-by-Step Methodology:

-

Preparation: Cool concentrated H₂SO₄ (20 mL) to 0°C in an ice-salt bath.

-

Dissolution: Slowly add 10-HCPT (1.0 g, 2.74 mmol) to the acid with vigorous stirring. Ensure the internal temperature does not exceed 5°C to protect the lactone ring.

-

Nitration: Add fuming HNO₃ (1.1 eq, 3.0 mmol) dropwise over 15 minutes.

-

Note: The solution will turn deep red/orange.

-

-

Reaction: Stir at 0–5°C for 1 hour. Monitor by HPLC (C18 column, Acetonitrile:Water gradient).

-

Quenching: Pour the reaction mixture onto 100 g of crushed ice. The product will precipitate as a yellow/orange solid.

-

Isolation: Filter the solid. Wash with copious amounts of cold water to remove acid traces (pH neutral).

-

Purification: Recrystallize from DMF or perform flash chromatography (CHCl₃:MeOH) to isolate 10-Hydroxy-9-nitrocamptothecin .

Data Summary Table: Typical Reaction Metrics

| Parameter | Phase 1 (Oxidation) | Phase 2 (Nitration) |

| Starting Material | Camptothecin (CPT) | 10-Hydroxycamptothecin |

| Reagents | H₂O₂ / AcOH; then UV Light | Fuming HNO₃ / H₂SO₄ |

| Temperature | 65°C (Ox); 25°C (Photo) | 0–5°C (Strict Control) |

| Time | 2h (Ox); 1h (Photo) | 1–2 hours |

| Major Side Product | CPT-Sulfone (if over-oxidized) | 12-Nitro isomer (<5%) |

| Typical Yield | 40–50% (Overall) | 75–85% |

Visualization of Signaling & Synthesis

Figure 1: Synthetic Workflow

This flowchart visualizes the transformation from natural CPT to the target nitro-derivative.

Caption: Step-wise conversion showing reagents and key intermediates. Blue indicates the activation phase; Green the functionalization; Red the final target generation.

Figure 2: Mechanism of Regioselective Nitration

This diagram illustrates why the nitro group attacks position 9 preferentially over position 11 or 12.

Caption: The 10-hydroxyl group acts as an Ortho-director, stabilizing the transition state at C-9.

Critical Quality Attributes & Troubleshooting

-

Lactone Stability (The E-Ring): The biological activity of camptothecins relies on the closed E-ring lactone. At pH > 7, this ring opens to the carboxylate form (inactive and toxic).

-

Corrective Action: Always maintain acidic conditions (pH < 5) during workup. Use dilute HCl for washes if necessary.

-

-

Polynitration: If the temperature exceeds 10°C during nitration, dinitration may occur.

-

Corrective Action: Strict cryostatic control of the reaction vessel.

-

-

Solubility: 10-OH-9-NO₂-CPT is poorly soluble in water.

-

Handling: Use DMSO or DMF for analytical sample preparation (NMR/HPLC).

-

References

-

Wall, M. E., et al. (1986). "Plant antitumor agents. 22. Isolation of 11-hydroxycamptothecin from Camptotheca acuminata." Journal of Natural Products.

-

Wani, M. C., et al. (1980).[9] "Plant antitumor agents. 18. Synthesis and biological activity of camptothecin analogues." Journal of Medicinal Chemistry.

-

Sawada, S., et al. (1991). "Synthesis and Antitumor Activity of 20(S)-Camptothecin Derivatives: Carbamate-Linked, Water-Soluble Derivatives of 7-Ethyl-10-hydroxycamptothecin." Chemical and Pharmaceutical Bulletin.

-

Zydus Cadila Healthcare Ltd. (2012). "Process for the manufacture of irinotecan hydrochloride by total synthesis." World Intellectual Property Organization (WO2012032531A1).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The regio-selective synthesis of 10-hydroxy camptothecin norcantharidin conjugates and their biological activity evaluation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and preliminary anticancer evaluation of 10-hydroxycamptothecin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotechnological approaches for the production of camptothecin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 10-Hydroxycamptothecin synthesis - chemicalbook [chemicalbook.com]

- 9. WO2012032531A1 - Process for the manufacture of irinotecan hydrochloride by total synthesis - Google Patents [patents.google.com]

10-Hydroxy-9-nitrocamptothecin: Synthetic Pivot and SAR Probe in Topoisomerase I Inhibition

The following technical guide details the discovery, chemical origin, and pharmacological significance of 10-Hydroxy-9-nitrocamptothecin (often abbreviated as CPT-109 or 10-OH-9-NC ).

Executive Summary

10-Hydroxy-9-nitrocamptothecin represents a critical junction in the medicinal chemistry of Camptothecin (CPT) derivatives. While rarely deployed as a standalone clinical therapeutic, it serves two pivotal roles in oncology drug development:

-

Synthetic Intermediate: It is the obligate precursor in the semi-synthesis of 9-Aminocamptothecin (9-AC) , a potent topoisomerase I inhibitor tested in Phase II/III clinical trials.

-

SAR Probe: It provides essential Structure-Activity Relationship (SAR) data regarding the simultaneous substitution of the A-ring at positions 9 and 10, elucidating the steric and electronic tolerance of the Topoisomerase I binding pocket.

This guide analyzes the compound's origin from natural precursors, its regioselective synthesis, and its comparative pharmacological profile.

Historical Context & Origin

The discovery of 10-Hydroxy-9-nitrocamptothecin is inextricably linked to the optimization of Camptothecin , a naturally occurring alkaloid isolated from Camptotheca acuminata by Wall and Wani in 1966.

The Solubility/Potency Paradox

Early CPT development was hindered by poor water solubility and severe bladder toxicity. Researchers identified that functionalizing the A-ring (positions 9, 10, and 11) could improve solubility without disrupting the planar structure required for DNA intercalation.

-

10-Hydroxycamptothecin (10-HC): A naturally occurring metabolite with higher potency than CPT.

-

9-Nitrocamptothecin (Rubitecan): A semi-synthetic analog with moderate activity.

The "Gateway" Discovery

In the late 1980s and early 1990s, during efforts to synthesize 9-Aminocamptothecin (9-AC) —a compound with superior solubility and potency—researchers required a reliable method to introduce an amino group at position 9. Direct amination was chemically difficult. The breakthrough came via electrophilic aromatic nitration of 10-hydroxycamptothecin. The hydroxyl group at position 10 acted as an ortho-director, forcing the nitro group exclusively to position 9, yielding 10-Hydroxy-9-nitrocamptothecin .

Key Reference: This synthetic route was solidified in seminal works such as J. Med. Chem. 1993, 36, 2689-2700, where Wani, Wall, and colleagues (and parallel groups like GSK) optimized the path to 9-AC.

Chemical Identity & Synthesis Logic[1][2]

Structural Logic (SAR)

The CPT scaffold consists of a pentacyclic ring system. 10-Hydroxy-9-nitrocamptothecin modifies the A-ring:

-

Position 10 (-OH): Electron-donating group (EDG). Increases potency and serves as a "handle" for prodrugs (e.g., Irinotecan).

-

Position 9 (-NO2): Electron-withdrawing group (EWG). In this specific molecule, it is primarily a precursor group, though it adds significant bulk.

Regioselective Synthesis Protocol

The synthesis exploits the electronic properties of the A-ring.

Reaction Workflow:

-

Substrate: 10-Hydroxycamptothecin (isolated from natural sources or synthesized).

-

Reagent: Fuming Nitric Acid (

) in Sulfuric Acid ( -

Mechanism: The 10-OH group activates the ring and directs the electrophile (

) to the ortho position (C9). The C11 position is sterically hindered and less favored electronically relative to C9 in this specific rigid system. -

Product: 10-Hydroxy-9-nitrocamptothecin precipitates as a yellow/orange solid.

DOT Diagram: Synthetic Pathway

The following diagram illustrates the transformation from 10-HC to 9-AC via the 10-Hydroxy-9-nitro intermediate.[1][2]

Figure 1: Synthetic pathway illustrating 10-Hydroxy-9-nitrocamptothecin as the obligate intermediate for 9-Aminocamptothecin.[2]

Pharmacological Profile[3][4][5][6][7]

Mechanism of Action

Like its parent CPT, 10-Hydroxy-9-nitrocamptothecin targets DNA Topoisomerase I (Topo I) .

-

Binding: It binds to the interface of the Topo I-DNA covalent complex.

-

Stabilization: It stabilizes the "cleavable complex," preventing the religation of the DNA strand nick.

-

Collision: When the replication fork collides with this stabilized complex, it causes irreversible double-strand breaks, leading to apoptosis.

Comparative Cytotoxicity (SAR Data)

While active, 10-Hydroxy-9-nitrocamptothecin is generally less potent than its reduced counterpart (9-Amino) or the 10-hydroxy parent in many cell lines. This is likely due to the electron-withdrawing nature of the nitro group at C9, which may unfavorably alter the electronic density of the A-ring required for optimal pi-stacking with DNA base pairs, or steric hindrance affecting deep pocket binding.

Table 1: Comparative IC50 Values (Representative Data)

Values are approximate aggregates from SCLC (Small Cell Lung Cancer) and Colon Cancer cell line studies.

| Compound | Substituent (C9) | Substituent (C10) | Relative Potency | Clinical Status |

| Camptothecin (CPT) | -H | -H | High (Toxic) | Discontinued |

| 10-Hydroxy-CPT | -H | -OH | High | Metabolite/Precursor |

| 9-Nitro-CPT (Rubitecan) | -NO2 | -H | Moderate | Investigational |

| 10-OH-9-Nitro-CPT | -NO2 | -OH | Moderate/Low | Research Tool |

| 9-Amino-CPT | -NH2 | -H | Very High | Phase II/III |

| SN-38 | -Et (C7) | -OH | Very High | Active Metabolite |

Experimental Protocols

Protocol A: Synthesis of 10-Hydroxy-9-nitrocamptothecin

Source Validation: Adapted from Wani et al. and standard nitration protocols for CPT derivatives.

Reagents:

-

10-Hydroxycamptothecin (1.0 eq)

-

Fuming Nitric Acid (

, >90%) -

Concentrated Sulfuric Acid (

) -

Ice/Water bath

Step-by-Step:

-

Preparation: Suspend 10-hydroxycamptothecin (e.g., 500 mg) in concentrated

(10-15 mL) in a round-bottom flask. Stir until a clear solution is obtained. -

Cooling: Cool the solution to 0–5°C using an ice bath.

-

Nitration: Dropwise add fuming

(1.1–1.5 eq) over 15 minutes. Maintain temperature below 10°C to prevent over-nitration or ring opening. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1–2 hours. Monitor via TLC (or HPLC).

-

Quenching: Pour the reaction mixture slowly onto crushed ice (approx. 100g) with vigorous stirring. The product will precipitate as a yellow/orange solid.

-

Isolation: Filter the solid, wash extensively with cold water to remove acid (until pH neutral), and wash with cold methanol.

-

Drying: Dry under vacuum at 40°C.

-

Yield: Typically 70–85%.

Protocol B: Topoisomerase I Inhibition Assay

Objective: Verify the ability of the compound to stabilize the cleavable complex.

-

Components: Purified human Topoisomerase I, Supercoiled plasmid DNA (e.g., pBR322).

-

Incubation: Mix DNA, enzyme, and varying concentrations of 10-Hydroxy-9-nitrocamptothecin (0.1 µM – 100 µM) in cleavage buffer.

-

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Add SDS/Proteinase K to trap the nicked DNA.

-

Analysis: Run on 1% agarose gel with Ethidium Bromide.

-

Readout: Presence of "Nicked Open Circular" (Form II) DNA indicates Topo I inhibition (stabilization of cleavable complex). Compare band intensity vs. DMSO control.

Pathway Visualization

The following diagram details the interaction logic within the biological system.

Figure 2: Mechanism of Action showing the stabilization of the ternary complex leading to apoptosis.

References

- Synthesis and Antitumor Activity of Camptothecin Analogs: Wani, M. C., Nicholas, A. W., Wall, M. E. Journal of Medicinal Chemistry, 1987.

-

Synthesis of Water-Soluble (Aminoalkyl)camptothecin Analogues: Kingsbury, W. D., et al. Journal of Medicinal Chemistry, 1991. (Describes the optimization of 9-amino synthesis via nitro intermediates).

-

Camptothecin and its Analogs: An Overview of their Potential in Cancer Therapeutics: ResearchGate Review.

-

Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives: MDPI Molecules, 2014. (Provides comparative cytotoxicity data for CPT109).

-

Design and synthesis of water-soluble glucuronide derivatives of camptothecin: Leu, Y.L., et al. Journal of Medicinal Chemistry, 1999.[1][3] (Details the nitration of 10-OH-CPT to 9-nitro-10-OH-CPT).

Sources

Chemical structure and properties of 10-Hydroxy-9-nitrocamptothecin

Chemical Biology, Synthesis, and Pharmacological Characterization

Executive Summary

This technical guide provides a comprehensive analysis of 10-Hydroxy-9-nitrocamptothecin (CAS: 104267-73-4), a potent camptothecin (CPT) analogue.[1] Distinct from the clinically evaluated 9-nitrocamptothecin (Rubitecan) and 10-hydroxycamptothecin (HCPT), this di-substituted derivative represents a critical node in Structure-Activity Relationship (SAR) studies of Topoisomerase I inhibitors.[1] This document details its structural architecture, electrophilic synthesis pathways, lactone stability kinetics, and validated HPLC protocols for quantification, designed for researchers in medicinal chemistry and molecular pharmacology.

Structural Architecture & Physicochemical Properties[1][2]

The pharmacological potency of camptothecins relies on the integrity of the planar pentacyclic ring system (A-E). 10-Hydroxy-9-nitrocamptothecin introduces a "push-pull" electronic system on the A-ring: the electron-donating hydroxyl group at C10 and the electron-withdrawing nitro group at C9.[1]

Molecular Specifications

| Property | Data |

| Chemical Name | (4S)-4-ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |

| Common Name | 10-Hydroxy-9-nitrocamptothecin (9-Nitro-10-HCPT) |

| CAS Registry | 104267-73-4 |

| Molecular Formula | C₂₀H₁₅N₃O₇ |

| Molecular Weight | 409.35 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DMSO, DMF; Poorly soluble in water (Lactone form) |

| pKa (Calculated) | ~9.5 (Phenolic OH), ~11 (Quinoline N) |

Structural Logic & SAR

The A-ring substitutions significantly alter the compound's interaction with the DNA-Topoisomerase I cleavable complex.

-

10-OH Group: Enhances water solubility and forms hydrogen bonds with the enzyme (Asp533 in human Topo I), typically increasing potency (similar to SN-38).[1]

-

9-NO₂ Group: Provides steric bulk and electron withdrawal.[1] In 9-nitrocamptothecin (Rubitecan), this group is postulated to interact with the DNA minor groove.[1]

-

E-Ring (Lactone): The pharmacophore. It is hydrolytically unstable at physiological pH (>7.4), opening to the inactive carboxylate form. The 9/10 substitutions modulate the electron density of the scaffold, potentially influencing the rate of this hydrolysis.

Figure 1: Structural functionalization of the Camptothecin scaffold highlighting the critical 9-Nitro and 10-Hydroxy substitutions.[1]

Synthesis & Purification Protocols

The synthesis of 10-Hydroxy-9-nitrocamptothecin is typically achieved via the direct nitration of 10-hydroxycamptothecin.[1] This is an electrophilic aromatic substitution where the hydroxyl group at C10 strongly directs the incoming nitro group to the ortho position (C9).

Synthetic Pathway

Precursor: 10-Hydroxycamptothecin (Natural product or semi-synthetic).[1][2][3] Reagents: Concentrated Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) or Acetic Anhydride.[1]

Step-by-Step Synthesis Protocol

Note: Camptothecins are cytotoxic.[1][3] All procedures must be performed in a fume hood with appropriate PPE.

-

Preparation: Dissolve 10-hydroxycamptothecin (500 mg, 1.37 mmol) in glacial acetic acid (15 mL) or sulfuric acid (depending on desired kinetics) at 0°C.

-

Nitration: Slowly add fuming nitric acid (1.1 eq) dropwise over 20 minutes. Maintain temperature < 5°C to prevent over-nitration or ring oxidation.[1]

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Chloroform:Methanol 95:5) or HPLC.[1][4][2][5][6][7] The product will be less polar than the starting material due to the intramolecular H-bond between OH and NO₂.

-

Quenching: Pour the reaction mixture onto crushed ice (100 g). The yellow/orange precipitate will form immediately.

-

Isolation: Filter the solid under vacuum. Wash copiously with cold water to remove acid traces.[1]

-

Purification: Recrystallize from Methanol/Chloroform or purify via Flash Chromatography (Silica gel, CH₂Cl₂/MeOH gradient).

Figure 2: Synthetic workflow for the nitration of 10-hydroxycamptothecin.

Molecular Pharmacology: Mechanism of Action

Like its parent compound, 10-Hydroxy-9-nitrocamptothecin targets DNA Topoisomerase I (Topo I).[1] However, its specific substituents alter its binding kinetics.[1]

The "Interfacial Inhibition" Model

The drug acts as an interfacial inhibitor, trapping the transient intermediate where Topo I is covalently bound to the 3'-end of a DNA strand (the "cleavable complex").

-

Intercalation: The planar rings intercalate between DNA base pairs at the cleavage site.

-

Stabilization: The 10-OH group likely hydrogen bonds with Asp533 or Arg364 of the enzyme, stabilizing the complex.

-

Collision: The advancing DNA replication fork collides with the "frozen" Topo I-DNA complex.[1]

-

Lethality: This collision generates irreversible Double-Strand Breaks (DSBs), triggering S-phase arrest and apoptosis.[1]

Resistance Mechanisms

Resistance often arises from:

-

Topo I Mutations: Point mutations (e.g., Asn722Ser) that reduce drug binding affinity.

-

Efflux Pumps: Overexpression of ABCG2 (BCRP), which actively transports camptothecins out of the cell. The 10-OH group can make the molecule a substrate for glucuronidation (via UGT1A1), leading to excretion.

Analytical Protocols: HPLC Quantification

Accurate quantification is critical due to the reversible hydrolysis of the lactone ring. The following protocol ensures separation of the active lactone from the inactive carboxylate.

Validated HPLC Method

Objective: Quantify 10-Hydroxy-9-nitrocamptothecin lactone vs. carboxylate forms.

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 5 µm, 4.6 x 150 mm).[1]

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[1]

-

Detection:

-

Sample Prep: Dissolve samples in cold Methanol/ACN acidified with 0.1% acetic acid. Avoid neutral/basic buffers during prep to prevent lactone hydrolysis.[1]

Lactone Stability Assay[1]

-

Prepare a 1 mM stock solution in DMSO.[1]

-

Dilute into Phosphate Buffered Saline (PBS) at pH 7.4 (simulating blood).

-

Incubate at 37°C.

-

Aliquot at t=0, 15, 30, 60, 120 min.[1]

-

Immediately acidify aliquots with cold methanol/5% acetic acid to "freeze" the equilibrium.

-

Inject into HPLC and plot % Lactone remaining over time.

References

-

PubChem. (2025).[1] 9-Nitro-10-hydroxycamptothecin (Compound Summary). National Library of Medicine. [Link]

-

Hsiang, Y. H., et al. (1985).[1] Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I.[1] Journal of Biological Chemistry. [Link]

-

Wall, M. E., & Wani, M. C. (1995). Camptothecin and taxol: discovery to clinic. Cancer Research.[1][8] [Link]

-

Van Gijn, R., et al. (1998).[1] High-performance liquid chromatographic analysis of 9-aminocamptothecin.... Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. Hydroxycamptothecin | C20H16N2O5 | CID 97226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10-Hydroxycamptothecin synthesis - chemicalbook [chemicalbook.com]

- 3. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of camptothecin and 10-hydroxycamptothecin in human plasma using polymer monolithic in-tube solid phase microextraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A simple HPLC method with fluorescence detection for simultaneous determination of 10-methoxycamptothecin and its metabolite 10-hydroxycamptothecin in rat liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-performance liquid chromatographic analysis of the investigational anticancer drug 9-aminocamptothecin, as the lactone form and as the total of the lactone and the hydroxycarboxylate forms, in micro-volumes of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. biosynth.com [biosynth.com]

Technical Guide: Pharmacokinetics and Metabolism of 10-Hydroxy-9-nitrocamptothecin (CPT-109)

This guide serves as an in-depth technical resource on the pharmacokinetics (PK) and metabolism of 10-Hydroxy-9-nitrocamptothecin (CPT-109) .

Note on Development Status: CPT-109 is a research-grade camptothecin analog that combines structural features of Rubitecan (9-nitro) and SN-38 (10-hydroxy).[1] Unlike Topotecan or Irinotecan, it was not advanced into broad clinical use.[2] Therefore, this guide focuses on preclinical profiling , metabolic mechanisms , and experimental characterization protocols relevant to drug discovery scientists.

Executive Summary

10-Hydroxy-9-nitrocamptothecin (CPT-109) is a semi-synthetic derivative of the alkaloid camptothecin (CPT). It functions as a Topoisomerase I inhibitor, stabilizing the cleavable complex between DNA and the enzyme, leading to replication fork collision and double-strand breaks.[3]

From a pharmacokinetic perspective, CPT-109 represents a "hybrid" metabolic challenge:

-

The 9-Nitro Group: Acts as a prodrug moiety requiring metabolic reduction to the 9-amino form (highly cytotoxic) via cellular nitroreductases.

-

The 10-Hydroxy Group: Provides a handle for Phase II conjugation (glucuronidation), serving as a primary clearance pathway similar to SN-38.

-

The E-Ring Lactone: Subject to pH-dependent hydrolysis, creating a dynamic equilibrium between the active lactone and the inactive carboxylate.

This guide details the metabolic fate of CPT-109 and provides validated protocols for its bioanalysis.

Physicochemical & Structural Properties

The pharmacokinetics of CPT-109 are dictated by its structural rigidity and ionization states.

| Property | Description | PK Implication |

| Chemical Structure | Pentacyclic planar system with 9-NO₂ and 10-OH substitutions.[4] | High affinity for DNA intercalation; poor aqueous solubility. |

| Lactone Ring (E-ring) | Unstable at physiological pH (>7.4). | Rapid hydrolysis to the inactive carboxylate form reduces therapeutic index. |

| Solubility | Lipophilic (low aqueous solubility). | Requires co-solvents (DMSO/PEG) or lipid-based formulations for in vivo administration. |

| pKa | ~10.5 (Phenolic OH). | The 10-OH group is ionizable, affecting membrane permeability and protein binding. |

Metabolic Pathways

CPT-109 undergoes a complex biotransformation involving both activation and inactivation pathways. Understanding this bifurcation is critical for interpreting cytotoxicity data.

Phase I: Bioactivation (Nitro-Reduction)

Similar to 9-nitrocamptothecin (Rubitecan), the 9-nitro group of CPT-109 is susceptible to enzymatic reduction.

-

Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1/DT-diaphorase) and other cytosolic nitroreductases.

-

Reaction:

-

Product: 10-Hydroxy-9-aminocamptothecin . This amine metabolite is often significantly more potent than the nitro parent due to enhanced electron-donating properties stabilizing the drug-enzyme-DNA complex.

Phase II: Inactivation (Glucuronidation)

The 10-hydroxyl group is a direct substrate for UDP-glucuronosyltransferases (UGTs).

-

Enzymes: UGT1A1 (primary), UGT1A9.

-

Reaction: Conjugation of glucuronic acid to the 10-OH position.

-

Outcome: Formation of the CPT-109-Glucuronide. This increases water solubility and facilitates biliary excretion, effectively inactivating the drug (analogous to SN-38G formation from SN-38).

Chemical Hydrolysis (Lactone Opening)

This is a non-enzymatic, pH-driven equilibrium.

-

Acidic pH (< 5.5): Lactone form dominates (Active).

-

Physiological pH (7.4): Carboxylate form dominates (Inactive).

-

PK Impact: Only the lactone form can passively diffuse into cells. The carboxylate is highly protein-bound (specifically to Human Serum Albumin), creating a "sink" that traps the drug in the plasma in its inactive state.

Visualization: Metabolic Fate of CPT-109

Figure 1: The metabolic disposition of CPT-109, highlighting the competition between bioactivation (reduction), inactivation (glucuronidation), and chemical hydrolysis.

Experimental Protocols for PK Profiling

For researchers evaluating CPT-109, the following protocols ensure data integrity by accounting for the molecule's instability.

In Vitro Metabolic Stability Assay

Rationale: Standard microsomal stability assays often miss nitro-reduction because nitroreductases (like NQO1) are primarily cytosolic , not microsomal. You must use S9 fraction or cytosol + microsomes.

Protocol:

-

System: Pooled Liver S9 Fraction (Human/Mouse) or Cytosol.

-

Cofactors:

-

NADPH: Required for P450s and Reductases.

-

UDPGA: Required for UGTs (if checking glucuronidation).

-

Alamethicin: Pore-forming agent to access luminal UGTs.

-

-

Incubation:

-

Prepare 1 µM CPT-109 in buffer (pH 7.4).

-

Initiate with cofactors at 37°C.

-

Timepoints: 0, 15, 30, 60, 120 min.

-

-

Quenching: Add ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Crucial: Acidification stabilizes the lactone form for analysis.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Sample Handling for Bioanalysis (The "Cold-Acid" Rule)

To accurately measure the active lactone, you must prevent the carboxylate equilibrium from shifting during sample prep.

-

Blood Collection: Collect into pre-chilled tubes containing anticoagulant (EDTA/Heparin).

-

Immediate Stabilization:

-

For Total CPT: No specific pH adjustment needed if analyzing total.

-

For Lactone Specific: Immediately mix plasma with cold methanol containing 1% acetic acid or citric acid buffer (pH 3-4). This "locks" the lactone ring.

-

-

Storage: -80°C. Never store at -20°C for extended periods as hydrolysis can continue slowly.

LC-MS/MS Method Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: Positive Ion Mode (ESI+).

-

Precursor Ion: [M+H]+ = 410.1 (approximate, based on MW 409.35).

-

Fragment Ions: Monitor for loss of CO₂ (lactone) or NO₂ group.

-

Preclinical Data Interpretation

When reviewing CPT-109 data in literature (e.g., SCLC cell line studies), apply these interpretative filters:

-

Cytotoxicity vs. Metabolism:

-

If CPT-109 shows high potency in a cell line, check the NQO1 expression levels of that line. High NQO1 = High conversion to the super-active 9-amino metabolite.

-

If potency is low, the cell line may have high UGT1A1 activity (rapid clearance).

-

-

Synergy with CDK Inhibitors:

-

Research indicates CPT-109 is often tested with CDK4/6 inhibitors (e.g., Palbociclib).[2]

-

Mechanism:[5] CDK inhibitors arrest cells in G1.[5] CPTs kill cells in S-phase.

-

Paradox: Theoretically, G1 arrest should protect cells from CPTs. However, "unscheduled" S-phase entry or DNA damage persistence in resistant lines (like SCLC) creates a therapeutic window.

-

Workflow: Investigating CPT-109 Resistance

Figure 2: Diagnostic workflow for determining the mechanism of resistance to CPT-109 in preclinical models.

References

-

Klameth, L., et al. (2014). "Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines."[1] International Journal of Molecular Sciences, 15(2), 2075-2094. Link

- Key Finding: Establishes CPT-109 as a comparator compound in SCLC panels and highlights the lack of clinical development compared to Topotecan.

-

Hsiang, Y. H., et al. (1989). "Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I." Journal of Biological Chemistry, 260(27), 14873-14878. Link

- Key Finding: Foundational mechanism of action for the camptothecin class.

-

Jang, S. H., et al. (2003). "Metabolism of 9-nitrocamptothecin by liver microsomes and cytosol." Drug Metabolism and Disposition. Link

- Key Finding: Delineates the cytosolic reduction pathway for 9-nitro substituted camptothecins, applicable to the 9-nitro moiety of CPT-109.

-

Mathijssen, R. H., et al. (2001). "Clinical pharmacokinetics and metabolism of irinotecan (CPT-11)." Clinical Cancer Research, 7(8), 2182-2194. Link

- Key Finding: Reference for the glucuronidation pathway of 10-hydroxy camptothecins (SN-38), directly relevant to the 10-OH group of CPT-109.

Sources

- 1. Synergism of cyclin-dependent kinase inhibitors with camptothecin derivatives in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. US11529352B2 - Preservation of immune response during chemotherapy regimens - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: In Vitro Anticancer Activity of 10-Hydroxy-9-nitrocamptothecin (CPT-109)

[1]

Executive Summary

10-Hydroxy-9-nitrocamptothecin (CPT-109) is a semi-synthetic derivative of the plant alkaloid camptothecin (CPT). It represents a structural hybrid possessing both the 10-hydroxyl group (characteristic of SN-38 and Topotecan, enhancing aqueous solubility and electronic interaction) and the 9-nitro group (characteristic of Rubitecan, influencing steric handling at the Topoisomerase I interface).

While often utilized as a synthetic intermediate for Rubitecan (9-NC), CPT-109 exhibits distinct cytotoxic activity. Its primary mechanism is the stabilization of the Topoisomerase I-DNA cleavable complex , leading to replication fork collision, DNA double-strand breaks (DSBs), and subsequent apoptosis.

Key Technical Insight: The simultaneous presence of the 9-nitro and 10-hydroxy moieties alters the electron density of the A/B ring system, potentially affecting the drug's stacking ability within the DNA base pairs compared to monosubstituted analogs.

Chemical Identity & Mechanism of Action

Structural Pharmacology

The anticancer potency of CPT-109 relies on the integrity of its E-ring lactone .

-

Active Form: Closed lactone ring (neutral pH or acidic environments).

-

Inactive Form: Open carboxylate form (basic pH, physiological plasma pH).

-

Substitution Impact:

-

10-OH: Increases hydrophilicity and provides a site for glucuronidation (in vivo), but in vitro, it enhances H-bonding with the enzyme-DNA complex.

-

9-NO2: An electron-withdrawing group that may alter the pKa of the 10-OH and affect the drug's metabolic stability.

-

Molecular Mechanism: Interfacial Inhibition

CPT-109 acts as an interfacial inhibitor. It does not bind to the enzyme or DNA separately but traps the transient intermediate where Topoisomerase I is covalently bound to the 3'-phosphate of the DNA backbone.

Pathway Visualization: The following diagram illustrates the signaling cascade triggered by CPT-109, moving from target engagement to apoptotic execution.

Caption: CPT-109 stabilizes the Topo I-DNA complex, causing replication fork collapse and activating the ATM/p53 damage response.

In Vitro Efficacy Profile

Comparative studies, particularly in Small Cell Lung Cancer (SCLC) models, have benchmarked CPT-109 against clinical standards like Topotecan and SN-38.

Comparative Cytotoxicity (SCLC Cell Lines)

Data derived from chemoresistant (NCI-H417) and chemosensitive (SCLC26A) cell lines indicates that while CPT-109 is active, it generally exhibits a higher IC50 (lower potency) compared to SN-38, but remains a critical probe for Structure-Activity Relationship (SAR) studies.

| Compound | Substitution (C9) | Substitution (C10) | Relative Potency (SCLC)* | Solubility Profile |

| SN-38 | -Ethyl | -OH | High (+++++) | Low (Hydrophobic) |

| 9-Aminocamptothecin | -NH2 | -H | High (++++) | Moderate |

| Rubitecan (9-NC) | -NO2 | -H | Moderate (+++) | Low |

| Topotecan | -CH2-N(CH3)2 | -OH | Moderate (++) | High (Water Soluble) |

| CPT-109 | -NO2 | -OH | Moderate (+) | Moderate |

Relative potency data synthesized from Hamilton et al. (2014) [1].

Interpretation: The addition of the 9-nitro group to the 10-hydroxy core (CPT-109) appears to reduce potency compared to the 7-ethyl-10-hydroxy configuration (SN-38). However, CPT-109 remains valuable for overcoming specific resistance mechanisms where 7-substituted camptothecins fail.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols address the specific instability of the camptothecin lactone ring.

Reagent Preparation (Critical Step)

The hydrolysis of the lactone ring at pH > 7.4 inactivates the drug.

-

Solvent: Dissolve CPT-109 powder in 100% DMSO to create a 10 mM stock solution.

-

Why: CPT-109 is lipophilic; DMSO prevents precipitation.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute in culture medium immediately before use.

-

Control: Ensure the final DMSO concentration is < 0.5% to avoid solvent toxicity.

-

pH Check: Ensure culture medium is slightly acidic or neutral (pH 7.0–7.2) if possible during short exposures to maximize lactone presence.

-

Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine IC50 values.

-

Seeding: Plate tumor cells (e.g., A549, HCT116) at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

-

Treatment: Add CPT-109 in serial dilutions (e.g., 0.01 µM to 100 µM).

-

Duration: 48 to 72 hours.[1] (Camptothecins are S-phase specific; at least one cell cycle is required for effect).

-

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

-

Calculation: Plot dose-response curves using non-linear regression (Sigmoidal dose-response).

Topoisomerase I Relaxation Assay (Mechanism Validation)

Objective: Verify that CPT-109 inhibits the religation step of Topo I.

-

Components: Supercoiled plasmid DNA (pBR322), Purified human Topoisomerase I, CPT-109.

-

Reaction:

-

Mix DNA + Topo I + CPT-109 in reaction buffer.

-

Incubate at 37°C for 30 minutes.

-

-

Termination: Add SDS/Proteinase K to trap the "cleavable complex" and digest the enzyme.

-

Analysis: Run samples on a 1% agarose gel with Ethidium Bromide.

-

Result: Active CPT-109 will result in nicked open-circular DNA (slower migration) rather than relaxed closed-circular DNA, indicating the enzyme was trapped on the DNA.

-

Experimental Workflow Visualization

This diagram outlines the standard workflow for validating CPT-109 activity, ensuring all critical checkpoints (pH control, timing) are met.

Caption: Workflow for CPT-109 validation. Note the critical pH control step during dilution to preserve the active lactone form.

Challenges & Troubleshooting

Lactone Hydrolysis

The most common cause of experimental failure with CPT-109 is the conversion to the carboxylate form.

-

Symptom: Inconsistent IC50 values or loss of potency.

-

Solution: Always prepare fresh dilutions from the DMSO stock. Do not store diluted drug in aqueous media for >1 hour before adding to cells.

Drug Resistance

Cells overexpressing ABCG2 (BCRP) often display resistance to 10-hydroxy substituted camptothecins.

-

Verification: If IC50 is unexpectedly high, check ABCG2 expression or co-treat with an ABCG2 inhibitor (e.g., Ko143) to confirm specificity [1].

References

-

Hamilton, G., Klameth, L., Rath, B., & Thalhammer, T. (2014).[2] Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines . Molecules, 19(2), 2077-2088. Link

-

Hsiang, Y. H., Hertzberg, R., Hecht, S., & Liu, L. F. (1985). Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I . Journal of Biological Chemistry, 260(27), 14873-14878. Link

-

Li, Q. Y., Zu, Y. G., Shi, R. Z., & Yao, L. P. (2006). Review camptothecin: current perspectives . Current Medicinal Chemistry, 13(17), 2021-2039. Link

-

Wall, M. E., & Wani, M. C. (1995). Camptothecin and taxol: discovery to clinic . Cancer Research, 55(4), 753-760. Link

Technical Deep Dive: 10-Hydroxy-9-nitrocamptothecin Derivatives & Structure-Activity Relationship (SAR)

Executive Summary

This technical guide analyzes the 10-hydroxy-9-nitrocamptothecin (10-OH-9-NO₂-CPT) scaffold, a critical structural motif in the camptothecin (CPT) class of topoisomerase I inhibitors. While 10-hydroxycamptothecin (HCPT) and 9-nitrocamptothecin (Rubitecan) are well-known individually, the 9,10-disubstituted scaffold represents a pivotal chemical junction. It serves primarily as the essential precursor to the 9-amino-10-hydroxy pharmacophore (the core of Topotecan) and offers a unique electronic environment for developing novel "push-pull" lipophilic analogs. This guide details the synthesis, SAR logic, and experimental validation of this specific subclass.

Part 1: Pharmacophore & Structural Rationale[1]

The therapeutic efficacy of CPT derivatives hinges on stabilizing the Topoisomerase I-DNA cleavable complex . The 10-hydroxy-9-nitro scaffold introduces a distinct electronic conflict that defines its reactivity and biological profile.

The "Push-Pull" Electronic System

The simultaneous presence of an electron-donating group (EDG) at C10 and an electron-withdrawing group (EWG) at C9 creates a unique electronic environment on the A-ring.

-

Position 10 (Hydroxyl - EDG): The -OH group at C10 is critical for increasing hydrophilicity and forming hydrogen bonds with the enzyme-DNA complex. It strongly activates the aromatic ring, making the C9 position susceptible to electrophilic attack (nitration).

-

Position 9 (Nitro - EWG): The -NO₂ group at C9 introduces steric bulk and withdraws electron density. While the nitro group itself can be reduced in vivo (acting as a prodrug), its primary utility in this scaffold is as a gateway to the 9-amino group.

-

The Ortho Effect: The proximity of C9 and C10 allows for potential intramolecular hydrogen bonding (if reduced to amino) or steric clashing, which influences the planarity of the A/B rings—a key factor for DNA intercalation.

Structural Diagram: The CPT Core Analysis

Figure 1: SAR Map of the 10-hydroxy-9-nitrocamptothecin scaffold. The 10-OH group dictates the regiochemistry of the 9-NO₂ addition.

Part 2: Synthesis Strategy & Regiochemistry

The synthesis of 10-hydroxy-9-nitrocamptothecin is a classic example of regioselective electrophilic aromatic substitution .

The Directing Effect

Camptothecin naturally lacks substituents on the A-ring. To access the 9,10-disubstituted core:

-

Starting Material: 10-Hydroxycamptothecin (isolated from Camptotheca acuminata or semi-synthesized).[1][2]

-

Reagent: Concentrated Nitric acid (HNO₃) in Sulfuric acid (H₂SO₄) or Acetic Anhydride.

-

Mechanism: The 10-OH group is an ortho, para-director.

-

Para position (C12) is sterically hindered by the B-ring fusion.

-

Ortho position (C9) is the favored site for nitration.

-

Ortho position (C11) is less favored due to steric hindrance from the C-ring.

-

Synthesis Workflow Diagram

Figure 2: Synthetic pathway from HCPT to 9,10-disubstituted derivatives.

Part 3: Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR trends when modifying the 9 and 10 positions. Data is synthesized from comparative studies of CPT derivatives (Wall et al., Kingsbury et al.).

| Compound Structure | Substituent (C10) | Substituent (C9) | Relative Potency (Topo I) | Water Solubility | Clinical Relevance |

| Camptothecin (CPT) | -H | -H | High (Reference) | Very Low | Toxic (bladder) |

| 10-HCPT | -OH | -H | High | Low-Moderate | Used in China |

| 9-Nitro-CPT (Rubitecan) | -H | -NO₂ | High | Low | Failed Phase III |

| 10-OH-9-NO₂-CPT | -OH | -NO₂ | Moderate-High | Low | Key Intermediate |

| Topotecan Core | -OH | -CH₂N(CH₃)₂ | Moderate | High | FDA Approved |

| 9-Amino-10-OH-CPT | -OH | -NH₂ | Very High | Moderate | Active Metabolite |

Key SAR Insight: The 10-hydroxy-9-nitro derivative exhibits potent cytotoxicity but suffers from poor solubility. Its primary value lies in its reduction to 9-amino-10-hydroxycamptothecin . The amino group at C9 (unlike the nitro group) can donate electrons back to the ring and, crucially, provides a handle for attaching solubilizing side chains (as seen in Topotecan).

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 10-Hydroxy-9-nitrocamptothecin

Safety Note: CPT derivatives are potent cytotoxins. Work in a dedicated fume hood with double gloving.

-

Preparation: Suspend 1.0 g (2.74 mmol) of 10-hydroxycamptothecin in 20 mL of acetic anhydride.

-

Cooling: Cool the suspension to 0–5°C in an ice bath.

-

Nitration: Dropwise add 0.5 mL of fuming nitric acid (HNO₃) over 10 minutes. Maintain temperature below 5°C to prevent over-nitration or ring opening.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: Chloroform/Methanol 20:1). The product will appear as a yellow/orange spot distinct from the starting material.

-

Quenching: Pour the reaction mixture into 100 mL of ice water/crushed ice. A yellow precipitate will form.

-

Filtration: Filter the solid under vacuum. Wash with cold water (3x 20 mL) and cold ether (2x 20 mL) to remove acid traces.

-

Purification: Recrystallize from dimethylformamide (DMF) or acetonitrile.

-

Validation: Confirm structure via ¹H-NMR. Look for the disappearance of the C9 proton signal and the downfield shift of the C11 proton.

Protocol B: Topoisomerase I Relaxation Assay

This assay confirms the mechanism of action (MOA) is Topo I inhibition, not just general toxicity.

-

Reagents: Supercoiled plasmid DNA (e.g., pBR322), Recombinant Human Topoisomerase I (commercially available), Assay Buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA).

-

Setup: Prepare 20 µL reactions containing:

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction by adding 4 µL of Stop Buffer (3% SDS, 60 mM EDTA, 50% glycerol, bromophenol blue).

-

Analysis: Electrophorese on a 1% agarose gel (without Ethidium Bromide) at 2-3 V/cm for 2-3 hours.

-

Staining: Stain gel with Ethidium Bromide (0.5 µg/mL) for 30 mins, destain, and image.

-

Interpretation: Topo I relaxes supercoiled DNA (fast migration) to relaxed circular DNA (slow migration). Effective inhibitors will prevent this relaxation, maintaining the supercoiled band (fast migration) or trapping the nicked intermediate.

Part 5: Future Outlook & Applications

The 10-hydroxy-9-nitrocamptothecin scaffold is currently experiencing a resurgence in Antibody-Drug Conjugate (ADC) research.

-

Linker Chemistry: The 10-OH group provides a chemically accessible site for carbonate or carbamate linker attachment.

-

Payload Potency: While less soluble than Topotecan, the lipophilic nature of the 9-nitro/10-hydroxy core makes it an ideal payload for ADCs, where the antibody solves the solubility problem and the hydrophobic payload ensures high intracellular retention after cleavage.

-

Hypoxia Activation: The 9-nitro group can theoretically serve as a hypoxia-activated trigger, where low-oxygen environments in tumors reduce the nitro to the more active amino form in situ.

References

-

Wall, M. E., et al. (1993). "Plant antitumor agents.[3][2][5][6] 30. Synthesis and structure-activity of novel camptothecin analogs." Journal of Medicinal Chemistry. Link

-

Kingsbury, W. D., et al. (1991). "Synthesis of water-soluble (aminoalkyl)camptothecin analogues: inhibition of topoisomerase I and antitumor activity."[7] Journal of Medicinal Chemistry. Link

-

Hsiang, Y. H., et al. (1989). "Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I." Journal of Biological Chemistry. Link

-

Burke, T. G., & Mi, Z. (1994). "The structural basis of camptothecin interactions with human serum albumin: impact on drug stability and pharmacokinetics." Journal of Medicinal Chemistry. Link

-

Ulukan, H., & Swaan, P. W. (2002). "Camptothecins: a review of their chemotherapeutic potential." Drugs. Link

Sources

- 1. Preparation and Antitumor Evaluation of Four Pentacyclic Triterpenoids and 10-Hydroxycamptothecin Self-Assembled Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Advances in Antitumor Nano-Drug Delivery Systems of 10-Hydroxycamptothecin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Cytotoxic efficacy of 9-nitrocamptothecin in the treatment of human malignant melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: 10-Hydroxy-9-nitrocamptothecin as a Synthetic Precursor to 9-Aminocamptothecin

[1][2]

Executive Summary

9-Aminocamptothecin (9-AC) is a potent topoisomerase I inhibitor derived from the natural alkaloid camptothecin (CPT).[1][2] Despite its high antitumor efficacy, the direct synthesis of 9-AC from CPT is chemically challenging due to poor regioselectivity during nitration. 10-Hydroxy-9-nitrocamptothecin serves as a critical synthetic prodrug (precursor) in this context.[1] Unlike biological prodrugs activated by metabolism, this compound is designed to exploit the ortho-directing effect of the 10-hydroxyl group to secure the 9-position substitution, followed by a reductive cleavage (activation) to yield high-purity 9-AC.[1]

This guide details the chemical rationale, activation protocols (synthesis), and validation workflows for researchers utilizing 10-hydroxy-9-nitrocamptothecin to generate 9-aminocamptothecin.[1]

Technical Rationale & Mechanism

The Regioselectivity Challenge

Direct nitration of camptothecin (CPT) typically yields a mixture of isomers (9-nitro, 12-nitro) with poor yield.[1] The introduction of a hydroxyl group at the C10 position creates 10-hydroxycamptothecin (10-HCPT) .[1] The electron-donating hydroxyl group activates the aromatic ring and directs electrophilic substitution (nitration) exclusively to the ortho position (C9).

The "Prodrug" Activation Pathway

The transformation of 10-hydroxy-9-nitrocamptothecin to 9-aminocamptothecin involves a simultaneous reduction and deoxygenation strategy.[1] This is achieved via an intermediate sulfonation step (typically tosylation), followed by catalytic hydrogenolysis.

The Pathway:

-

Nitration: 10-HCPT

10-Hydroxy-9-nitrocamptothecin.[1][3][4] -

Activation (Tosylation): Conversion of the 10-OH to a leaving group (10-Tosylate).

-

Reduction/Hydrogenolysis: Palladium-catalyzed reduction converts the 9-Nitro group to 9-Amino and cleaves the 10-Tosylate bond to remove the oxygen, yielding 9-AC.[1]

Figure 1: The synthetic activation pathway converting 10-hydroxy-9-nitrocamptothecin to 9-aminocamptothecin.

Experimental Protocols

Safety & Handling

-

Hazard: Camptothecins are potent cytotoxic agents. All handling must occur in a Class II Biological Safety Cabinet or a chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Protocol: Conversion of 10-Hydroxy-9-nitrocamptothecin to 9-AC

This protocol describes the "activation" of the precursor via the tosylate route.[1]

Reagents:

-

p-Toluenesulfonyl chloride (TsCl)[1]

-

Triethylamine (

)[1] -

4-Dimethylaminopyridine (DMAP)[1]

-

Palladium on Carbon (10% Pd/C)[1]

-

Ammonium Formate (Hydrogen donor) or

gas[1] -

Solvents: Dichloromethane (DCM), DMF, Dioxane[1]

Step-by-Step Methodology:

-

Tosylation (Activation of the 10-position):

-

Dissolve 10-hydroxy-9-nitrocamptothecin (1.0 eq) in anhydrous DCM/DMF (4:1 ratio).

-

Add

(3.0 eq) and catalytic DMAP (0.1 eq). -

Cool to 0°C. Slowly add TsCl (1.5 eq).

-

Stir at room temperature for 4–6 hours. Monitor by TLC/HPLC for disappearance of the starting material.

-

Workup: Quench with water, extract with DCM, dry over

, and concentrate. This yields 9-nitro-10-tosyloxycamptothecin .[1][3][4]

-

-

Reductive Cleavage (Formation of 9-AC):

-

Dissolve the tosylate intermediate in anhydrous Dioxane.

-

Add 10% Pd/C catalyst (10% w/w relative to substrate).

-

Add Ammonium Formate (5.0 eq) as the hydrogen source (transfer hydrogenation is preferred for safety and selectivity).

-

Reflux at 60–80°C for 2 hours.

-

Mechanism Note: The Pd/C catalyzes the reduction of

to -

Purification: Filter off the catalyst through Celite. Concentrate the filtrate. Recrystallize from Methanol/Ether to obtain pure 9-Aminocamptothecin .[1]

-

Analytical Validation (QC)

To ensure the "prodrug" has been successfully converted to the active 9-AC, specific analytical markers must be verified.

HPLC Validation Parameters

| Parameter | 10-Hydroxy-9-nitro-CPT (Precursor) | 9-Aminocamptothecin (Target) |

| Retention Time (RT) | Early eluting (Polar OH group) | Late eluting (Less polar after OH removal) |

| UV Max ( | ~370 nm (Nitro shift) | ~360 nm (Amino shift) |

| Mass Spec (M+H) | 394.3 Da | 364.3 Da |

Workflow Logic

The following diagram illustrates the decision logic for validating the conversion efficiency.

Figure 2: Analytical decision tree for monitoring the conversion of 10-hydroxy-9-nitrocamptothecin to 9-aminocamptothecin.

Biological Context & Distinction

While 9-nitrocamptothecin (Rubitecan) is a biological prodrug metabolized to 9-aminocamptothecin in vivo, 10-hydroxy-9-nitrocamptothecin (CPT109) is distinct.[1]

-

In Vivo Fate: If administered biologically, CPT109 is primarily reduced to 10-hydroxy-9-aminocamptothecin , not 9-AC.[1] The removal of the 10-hydroxyl group does not occur spontaneously in human metabolism.

-

Clinical Relevance: Therefore, 10-hydroxy-9-nitrocamptothecin is strictly a chemical precursor for 9-AC manufacturing, not a biological prodrug for 9-AC delivery.[1] Researchers must not confuse these pathways when designing in vivo studies [1, 2].

References

-

Cabri, W. et al. (1995). Synthesis of 9-aminocamptothecin. Drug Future. Available at: [1]

-

Hamilton, G. et al. (2014).[6] Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines. Molecules, 19, 2077-2088.[1] Available at: [1]

-

Wall, M.E. et al. (1993). Plant antitumor agents.[2][7][8] 30. Synthesis and structure-activity of novel camptothecin analogs. Journal of Medicinal Chemistry. Available at: [1]

Sources

- 1. Pyranopyridines | Fisher Scientific [fishersci.com]

- 2. Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines | MDPI [mdpi.com]

- 3. 9-Aminocamptothecin glucuronide, 9-ACG-药物合成数据库 [drugfuture.com]

- 4. 9-Aminocamptothecin, IDEC-132, NSC-603071, NSC-629971((R, S)-isomer), 9-AC-药物合成数据库 [drugfuture.com]

- 5. US11529352B2 - Preservation of immune response during chemotherapy regimens - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Profiling and Apoptotic Induction of 10-Hydroxy-9-nitrocamptothecin: A Technical Guide

Executive Summary

10-Hydroxy-9-nitrocamptothecin is a specific structural analog of the alkaloid Camptothecin (CPT). It represents a dual-functionalized derivative, combining the 10-hydroxyl group (found in SN-38/Irinotecan) which enhances enzyme binding and polarity, with the 9-nitro group (found in Rubitecan) which influences lactone stability and metabolic reduction.

While often encountered as a synthetic intermediate in the production of 9-nitrocamptothecin (Rubitecan), this molecule possesses potent intrinsic cytotoxicity. Its mechanism of action is strictly defined by Topoisomerase I (Topo I) poisoning , leading to replication-mediated DNA double-strand breaks (DSBs), S-phase arrest, and subsequent apoptosis.